molecular formula C7H5F2NO2 B1320369 1-(Difluoromethyl)-2-nitrobenzene CAS No. 64747-65-5

1-(Difluoromethyl)-2-nitrobenzene

Cat. No. B1320369
CAS RN: 64747-65-5
M. Wt: 173.12 g/mol
InChI Key: QQJFTEZEGZZSFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrobenzene derivatives typically involves the introduction of nitro groups to the benzene ring. For example, 1,2-Dichloro-4-nitrobenzene was synthesized using chlorination of p-nitrochlorobenzene with KClO3-H2SO4 as a chlorinating reagent . Similarly, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from commercial 2-fluoro-1,4-dimethoxybenzene with nitric acid . These methods suggest that the synthesis of 1-(Difluoromethyl)-2-nitrobenzene could potentially be achieved through similar nitration reactions, possibly starting with a difluoromethyl-substituted benzene precursor.

Molecular Structure Analysis

The molecular structure of nitrobenzene derivatives can be determined using spectroscopic methods such as NMR, as seen in the study of 1,2-difluorobenzene . The geometrical data obtained from such analyses can provide information on the molecular geometry, which is essential for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

Nitrobenzene derivatives can undergo various chemical reactions, including nucleophilic substitution, as demonstrated by the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene . These reactions are influenced by the presence of electron-withdrawing substituents, which can activate halogen substituents towards nucleophilic attack. This information is relevant for predicting the chemical behavior of 1-(Difluoromethyl)-2-nitrobenzene in the presence of nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzene derivatives can be influenced by the substituents on the benzene ring. For instance, the redox properties of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene were investigated through electrochemical measurements . The steric hindrance and electronic effects of substituents can significantly affect the compound's reactivity and stability. These aspects are crucial for understanding the behavior of 1-(Difluoromethyl)-2-nitrobenzene under various conditions.

Scientific Research Applications

Photophysics and Photochemistry

1-(Difluoromethyl)-2-nitrobenzene, as a derivative of nitrobenzene, exhibits complex photophysics and photochemistry. A study on nitrobenzene, the simplest nitroaromatic compound, highlighted its rich photophysical properties and photochemical reactions following UV absorption. This research contributes to understanding the decay paths and fluorescence properties of similar compounds, including 1-(Difluoromethyl)-2-nitrobenzene (Giussani & Worth, 2017).

Electrosynthesis

Electrosynthetic methods have been explored for nitrobenzene derivatives. The reduction of 1-(2-chloroethyl)-2-nitrobenzene at carbon cathodes has been studied, providing a route to 1-nitro-2-vinylbenzene and 1H-indole. Such electrochemical pathways are potentially applicable to 1-(Difluoromethyl)-2-nitrobenzene for synthesizing valuable intermediates (Du & Peters, 2010).

Environmental Remediation

In environmental science, the reduction of nitrobenzene derivatives in wastewater has been a significant area of research. Studies have shown that zerovalent iron can reduce nitrobenzene to aniline in wastewater, a method potentially applicable to 1-(Difluoromethyl)-2-nitrobenzene for pollutant degradation (Mantha, Taylor, Biswas, & Bewtra, 2001).

Fluorescence Sensing

Research has demonstrated the use of metal-organic frameworks (MOFs) for sensing nitrobenzene in various solvents. These frameworks, responsive to the presence of nitrobenzene derivatives, indicate potential applications in detecting and quantifying 1-(Difluoromethyl)-2-nitrobenzene and similar compounds (Xu et al., 2020).

Molecular Recognition

Molecular recognition studies, focusing on nitrobenzene derivatives, have been conducted to understand complex formation and intermolecular interactions. This research provides insights into the behavior of 1-(Difluoromethyl)-2-nitrobenzene in various chemical environments, influencing its potential applications in selective binding and sensor technologies (Shao, Linton, Hamilton, & Weber, 1998).

properties

IUPAC Name

1-(difluoromethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-7(9)5-3-1-2-4-6(5)10(11)12/h1-4,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJFTEZEGZZSFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602906
Record name 1-(Difluoromethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)-2-nitrobenzene

CAS RN

64747-65-5
Record name 1-(Difluoromethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(difluoromethyl)-2-nitrobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JBI Sap, CF Meyer, NJW Straathof… - Chemical Society …, 2021 - pubs.rsc.org
This review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S, a field of research that …
Number of citations: 136 pubs.rsc.org

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